Methyl 4-amino-2-fluorobenzoate hydrochloride
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Overview
Description
Methyl 4-amino-2-fluorobenzoate hydrochloride: is a chemical compound with the molecular formula C8H9ClFNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the 4-position and a fluorine atom at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 4-amino-2-fluorobenzoic acid.
Esterification: The carboxyl group of 4-amino-2-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as concentrated hydrochloric acid. The reaction is carried out at room temperature.
Formation of Hydrochloride Salt: The resulting methyl 4-amino-2-fluorobenzoate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to revert to the parent acid.
Common Reagents and Conditions:
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Acylated Derivatives: Formed from acylation reactions.
Reduced Amines: Formed from reduction reactions.
Parent Acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Reagent in Analytical Chemistry: Employed in various analytical techniques to detect and quantify other substances.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agriculture: Explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-fluorobenzoate hydrochloride depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Methyl 2-amino-4-fluorobenzoate: Similar structure but with different substitution pattern.
Methyl 4-amino-3-fluorobenzoate: Another isomer with the fluorine atom at the 3-position.
Methyl 4-amino-2-chlorobenzoate: Chlorine substituent instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of fluorine at the 2-position can significantly alter the compound’s reactivity and biological activity compared to its isomers and analogs.
Hydrochloride Salt Form: Enhances solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
methyl 4-amino-2-fluorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-12-8(11)6-3-2-5(10)4-7(6)9;/h2-4H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSVMBDABLWZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1063733-13-0 |
Source
|
Record name | methyl 4-amino-2-fluorobenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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